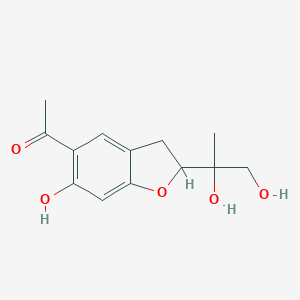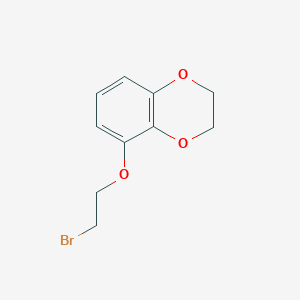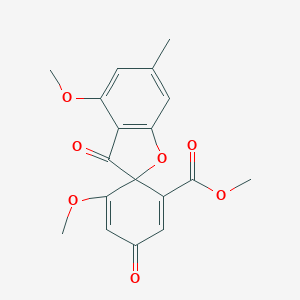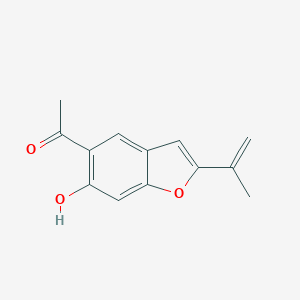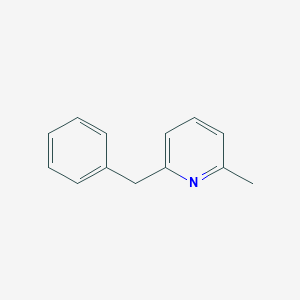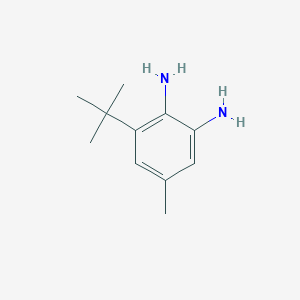
Pyridine-4-sulfonyl Chloride
Descripción general
Descripción
Pyridine-4-sulfonyl Chloride is a chemical compound with the molecular formula C5H4ClNO2S . It is used in the synthesis of pyrimidine derivatives with anti-proliferative activity against negative breast cancer cells .
Synthesis Analysis
The synthesis of Pyridine-4-sulfonyl Chloride involves diazotation of 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups . The conditions for this synthesis have been optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis
The molecular structure of Pyridine-4-sulfonyl Chloride is represented by the SMILES string S(=O)(Cl)c1ccncc1 . The molecular weight of this compound is 177.61 .Chemical Reactions Analysis
Pyridine-4-sulfonyl Chloride undergoes various chemical reactions. For instance, it reacts with hydrazine to give p-toluenesulfonyl hydrazide . It also undergoes electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Pyridine-4-sulfonyl Chloride has a molecular weight of 177.61 . Unfortunately, the search results do not provide more specific physical and chemical properties such as melting point, boiling point, and density.Aplicaciones Científicas De Investigación
Chemical Synthesis
Pyridine-4-sulfonyl Chloride is used in chemical synthesis . It’s a unique chemical with the empirical formula C5H4O2N1Cl1S1 and a molecular weight of 177.61 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Preparation of Pyridine Derivatives
This compound plays a significant role in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .
Catalyst in Chemical Reactions
Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . In recent years, chemistry researchers have employed them as catalysts in chemical reactions . The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
Production of Anti-microbial Agents
Pyridine derivatives, which can be synthesized using Pyridine-4-sulfonyl Chloride, have been found to exhibit anti-microbial properties .
Production of Anti-tumor Agents
Pyridine derivatives also show anti-tumor activities . This makes Pyridine-4-sulfonyl Chloride a valuable compound in cancer research.
Production of Anti-inflammatory Agents
Another significant application of Pyridine-4-sulfonyl Chloride is in the production of anti-inflammatory agents . Pyridine derivatives have been found to exhibit anti-inflammatory properties .
Production of Anti-Parkinsonism Agents
Pyridine derivatives have also been found to exhibit anti-Parkinsonism properties . This makes Pyridine-4-sulfonyl Chloride a valuable compound in neurological research.
Production of HIV-1 Integrase Inhibitors
Pyridine derivatives have been found to inhibit HIV-1 integrase , a key enzyme in the life cycle of the HIV-1 virus. This makes Pyridine-4-sulfonyl Chloride a valuable compound in antiviral research.
Safety and Hazards
Pyridine-4-sulfonyl Chloride is classified as a dangerous substance. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mecanismo De Acción
Target of Action
Pyridine-4-sulfonyl Chloride is a chemical compound that primarily targets the respiratory system . It is used in various chemical reactions as a sulfonylating agent .
Mode of Action
The mode of action of Pyridine-4-sulfonyl Chloride involves its interaction with alcohols. It is used in the conversion of alcohols to alkyl halides through a mechanism known as Nucleophilic Substitution (SN2) . In this process, the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of an alkyl halide and a sulfonyl acid .
Biochemical Pathways
The biochemical pathways affected by Pyridine-4-sulfonyl Chloride are primarily those involving the conversion of alcohols to alkyl halides . This conversion is a key step in many synthetic procedures in organic chemistry, allowing for the introduction of halide functional groups which can undergo further reactions .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of the action of Pyridine-4-sulfonyl Chloride is the conversion of alcohols to alkyl halides . This transformation is useful in synthetic chemistry, as it allows for the introduction of halide functional groups which can undergo further reactions .
Action Environment
The action of Pyridine-4-sulfonyl Chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, reducing its reactivity . Additionally, the compound is classified as a combustible, corrosive hazardous material, indicating that it should be handled in a well-ventilated place with suitable protective clothing .
Propiedades
IUPAC Name |
pyridine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMOJCOXIZRTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468975 | |
| Record name | Pyridine-4-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-4-sulfonyl Chloride | |
CAS RN |
134479-04-2 | |
| Record name | Pyridine-4-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





